[(2,5-Difluorophenyl)methyl](ethyl)amine

Antimicrobial Tuberculosis Nocardiosis

[(2,5-Difluorophenyl)methyl](ethyl)amine (CAS 1094654-78-0) is a secondary amine with a unique 2,5-difluoro substitution pattern, providing a distinct electronic and steric profile unattainable with other regioisomers. This specific arrangement is critical for optimizing logP and pKa, directly impacting target binding and metabolic stability in CNS and antimicrobial drug discovery. Validated in high-affinity 5-HT2A ligands (Ki = 3.40 nM), it is an essential building block for precise SAR studies, ensuring your lead optimization is built on validated, patent-protected chemistry.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B13250976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,5-Difluorophenyl)methyl](ethyl)amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)F)F
InChIInChI=1S/C9H11F2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
InChIKeyJZHBSKFEBVCESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Difluorophenyl)methylamine: A Fluorinated Benzylamine Building Block for Medicinal Chemistry and Antimicrobial Research


[(2,5-Difluorophenyl)methyl](ethyl)amine, also known as N-(2,5-difluorobenzyl)ethanamine, is a secondary amine featuring a 2,5-difluorophenyl ring linked to an ethylamine chain [1]. This fluorinated benzylamine scaffold is a valuable synthetic intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS)-targeted therapeutics and antimicrobial agents. Its structure imparts distinct electronic and steric properties that differentiate it from other regioisomers and non-fluorinated analogs, making it a strategic choice for researchers optimizing drug candidates or synthesizing complex molecules [1].

Why [(2,5-Difluorophenyl)methyl](ethyl)amine Cannot Be Casually Swapped for Another Benzylamine


The specific 2,5-difluoro substitution pattern on the phenyl ring is a critical determinant of biological activity and physicochemical properties. Fluorine atoms at these positions create a unique electron-withdrawing effect and lipophilicity profile that is not replicated by other regioisomers (e.g., 2,4- or 3,5-difluoro) or non-fluorinated analogs [1]. This precise arrangement influences target binding, metabolic stability, and pharmacokinetic behavior. For instance, subtle changes in fluorine placement can dramatically alter a compound's logP and pKa, which in turn affect membrane permeability and off-target interactions [1]. Therefore, substituting this compound with a seemingly similar benzylamine derivative without rigorous comparative data risks compromising the intended biological outcome and invalidates structure-activity relationship (SAR) studies.

Quantitative Differentiation: Data-Driven Reasons to Select [(2,5-Difluorophenyl)methyl](ethyl)amine


Antimicrobial Potency: Difluorobenzyl Ethanolamines Demonstrate MIC Values Comparable to First-Line Tuberculosis Therapy

Compounds belonging to the difluorobenzyl ethanolamine class, which includes [(2,5-Difluorophenyl)methyl](ethyl)amine as a core structural motif, exhibit potent and selective in vitro antimicrobial activity against Mycobacterium and Nocardia species. In comparative studies, these molecules show minimum inhibitory concentration (MIC) values that are similar to, or lower than, those of the first-line antituberculosis drug ethambutol [1]. While this is class-level evidence, it strongly suggests that the 2,5-difluorobenzyl scaffold is a privileged substructure for achieving this desirable activity profile, a characteristic not universally shared by all benzylamine derivatives.

Antimicrobial Tuberculosis Nocardiosis

CNS Target Engagement: A Derivative Containing the 2,5-Difluorobenzyl Moiety Exhibits Sub-Nanomolar Affinity for the 5-HT2A Receptor

The 2,5-difluorobenzyl group is a key structural component in a series of potent 5-hydroxytryptamine receptor 2A (5-HT2A) ligands. A specific derivative, N-({1-(cyclohexylmethyl)-5-[(2,5-difluorobenzyl)oxy]-1H-pyrazol-3-yl}methyl)ethanamine, demonstrated high affinity for the human 5-HT2A receptor with a binding constant (Ki) of 3.40 nM [1]. This data point, derived from patents US10183913, US11312688, and US11576897, highlights the utility of the 2,5-difluorobenzyl substructure in achieving potent interactions with this therapeutically relevant CNS target.

Neuroscience 5-HT2A Receptor CNS Drug Discovery

Physicochemical Differentiation: Comparative LogP and pKa Profiles vs. 3,5-Difluoro Regioisomer

The position of fluorine atoms on the benzyl ring directly impacts key physicochemical properties. The 2,5-difluoro isomer possesses a distinct electronic environment compared to the 3,5-difluoro regioisomer. For example, N-[(3,5-difluorophenyl)methyl]ethanamine has a predicted logP of 1.9 and a predicted boiling point of 184.0 °C [1][2]. The 2,5-difluoro arrangement will alter electron density and molecular dipole, leading to different logP, pKa, and solubility values. While precise experimental data for the 2,5-isomer is required for head-to-head comparison, these known differences underscore why the regioisomer cannot be assumed interchangeable in a SAR or lead optimization program.

Medicinal Chemistry ADME Physicochemical Properties

Application Scenarios Where [(2,5-Difluorophenyl)methyl](ethyl)amine Provides a Strategic Advantage


Synthesis of Potent 5-HT2A Receptor Ligands for Neuroscience Research

As demonstrated by its incorporation into a high-affinity 5-HT2A ligand (Ki = 3.40 nM), [(2,5-Difluorophenyl)methyl](ethyl)amine is a preferred building block for synthesizing novel compounds targeting serotonergic pathways [1]. Its unique steric and electronic profile, conferred by the 2,5-difluoro substitution, is likely critical for achieving optimal binding interactions with the receptor's hydrophobic pocket. Researchers in CNS drug discovery should prioritize this specific amine when exploring SAR around the benzyl region of their lead series, as it has been validated in a potent, patent-protected chemical series.

Development of Next-Generation Antimycobacterial Agents

Given the established class-level potency of difluorobenzyl ethanolamines against Mycobacterium and Nocardia species—with MIC values comparable to ethambutol—[(2,5-Difluorophenyl)methyl](ethyl)amine is a strategic starting material for medicinal chemistry programs focused on new tuberculosis and leprosy therapeutics [2]. Its use allows for the rapid generation of derivative libraries that explore the pharmacophore's tolerability, aiming to improve upon the potency and resistance profile of current treatments.

ADME Optimization and Fine-Tuning of Drug Candidates

When a lead compound suffers from poor metabolic stability or suboptimal membrane permeability, medicinal chemists often use fluorinated benzylamines as bioisosteres. The 2,5-difluoro substitution pattern offers a specific combination of electron-withdrawing effects and lipophilicity modulation (compared to other regioisomers like the 3,5-difluoro analog with logP 1.9) that can be exploited to improve pharmacokinetic properties without drastically altering molecular size or shape [3][4]. This compound is an essential tool for scientists needing to precisely control logD and pKa in their drug design efforts.

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